2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of glyoxal with ammonia, followed by subsequent reactions to introduce the methyl and propanoic acid groups .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the desired reaction .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-Methylimidazole
- 2-Ethylimidazole
- 4-Methylimidazole
Uniqueness
2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid is unique due to the presence of both the methyl group and the propanoic acid side chain, which confer distinct chemical and biological properties. These structural features can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-methyl-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4(6(10)11)2-5-3-8-7(12)9-5/h3-4H,2H2,1H3,(H,10,11)(H2,8,9,12) |
InChI Key |
QWYNEDSSDOOQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.